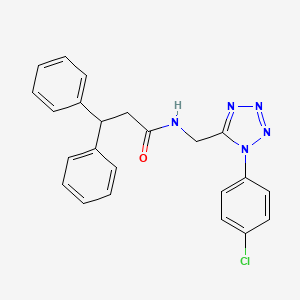
N-((1-(4-chlorophenyl)-1H-tetrazol-5-yl)methyl)-3,3-diphenylpropanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-((1-(4-chlorophenyl)-1H-tetrazol-5-yl)methyl)-3,3-diphenylpropanamide, also known as CPTP, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. CPTP belongs to the class of tetrazole-based compounds, which have been extensively studied for their pharmacological properties.
Scientific Research Applications
Asymmetric Synthesis Intermediate
The synthesis and characterization of N-[(1R)-1-(4-chlorophenyl)ethyl]-cyanamide provide a novel chiral cyanamide that could serve as an advanced intermediate in asymmetric synthesis . Asymmetric synthesis is crucial for creating enantiomerically pure compounds, which find applications in pharmaceuticals, agrochemicals, and fine chemicals.
Building Block for Nitrogen-Rich Molecules
Cyanamides are attractive building blocks for constructing nitrogen-rich molecules such as amidines, guanidines, and ureas . Researchers can utilize N-[(1R)-1-(4-chlorophenyl)ethyl]-cyanamide to access these diverse functional groups, which have applications in drug discovery and materials science.
Biologically Active Molecules
The cyanamide moiety appears in several biologically active compounds. For instance:
- Insecticides : Thiacloprid and sulfoxaflor, both containing the cyanamide motif, are used as insecticides .
Organic Synthesis and Medicinal Chemistry
Researchers can explore the reactivity of N-[(1R)-1-(4-chlorophenyl)ethyl]-cyanamide in organic synthesis. Its electrophilic cyanation method, using cyanogen bromide (BrCN), is a prevalent and effective route . Medicinal chemists may investigate its potential as a scaffold for designing new drug candidates.
Anti-Allergic Activities
While not directly studied for anti-allergic properties, related compounds with similar structural features have been explored for their in vivo anti-allergic activities . Further investigations could reveal potential therapeutic benefits.
Mechanism of Action
Target of Action
The compound, also known as N-{[1-(4-chlorophenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}-3,3-diphenylpropanamide, is a synthetic fungicide . It primarily targets a wide range of plant pathogens . The primary targets are the mitochondria of fungi .
Mode of Action
The compound interacts with its targets by inhibiting mitochondrial respiration . This inhibition is achieved by blocking electron transfer within the respiratory chain . This action results in the disruption of important cellular biochemical processes, leading to the cessation of fungal growth .
Biochemical Pathways
The affected biochemical pathway is the mitochondrial respiration pathway . By blocking electron transfer within this pathway, the compound disrupts the production of energy-rich ATP . This disruption severely affects a range of essential processes in the fungal cell, leading to the cessation of fungal growth .
Pharmacokinetics
Related compounds have been shown to be well absorbed, metabolized, and excreted
Result of Action
The molecular and cellular effects of the compound’s action result in the cessation of fungal growth . This is achieved through the disruption of important cellular biochemical processes, primarily the production of ATP . This disruption affects a range of essential processes in the fungal cell .
properties
IUPAC Name |
N-[[1-(4-chlorophenyl)tetrazol-5-yl]methyl]-3,3-diphenylpropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20ClN5O/c24-19-11-13-20(14-12-19)29-22(26-27-28-29)16-25-23(30)15-21(17-7-3-1-4-8-17)18-9-5-2-6-10-18/h1-14,21H,15-16H2,(H,25,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PQFWNZLILDPTQN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(CC(=O)NCC2=NN=NN2C3=CC=C(C=C3)Cl)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20ClN5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-((1-(4-chlorophenyl)-1H-tetrazol-5-yl)methyl)-3,3-diphenylpropanamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[4-({3-oxo-2H,3H,5H,6H,7H-cyclopenta[c]pyridazin-2-yl}methyl)piperidine-1-carbonyl]-1,2-dihydrophthalazin-1-one](/img/structure/B2799752.png)
![4-methyl-N-[1-(methylsulfanyl)-2-nitrovinyl]aniline](/img/structure/B2799753.png)
![1-[1-(6-Methylpyrimidin-4-yl)piperidin-4-yl]pyrrolidin-3-ol](/img/structure/B2799755.png)
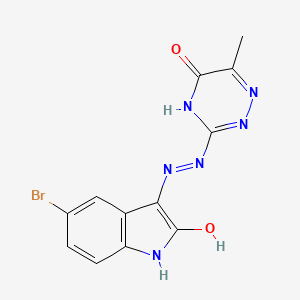
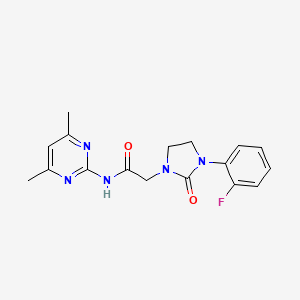
![2,7-Dimethyl-3-{[(4-methylbenzoyl)oxy]ethanimidoyl}imidazo[1,2-a]pyridine](/img/structure/B2799764.png)
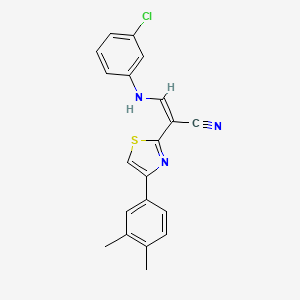
![N-[4-chloro-3-(trifluoromethyl)phenyl]-5-phenyltriazolidine-4-carboxamide](/img/structure/B2799766.png)
![4-(((2,2-dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)methyl)-N-(4-methylbenzo[d]thiazol-2-yl)benzamide](/img/structure/B2799767.png)

![N-(4H-chromeno[4,3-d]thiazol-2-yl)-4-(N-ethyl-N-phenylsulfamoyl)benzamide](/img/structure/B2799769.png)
![2-((3-(4-fluorophenyl)-6-methyl-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-((tetrahydrofuran-2-yl)methyl)acetamide](/img/structure/B2799770.png)
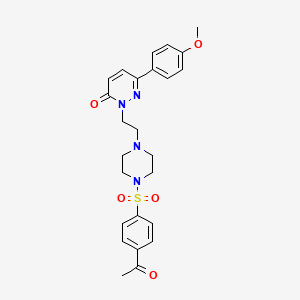
![N-(2-{3-[(2-methylpyrimidin-4-yl)oxy]pyrrolidin-1-yl}-2-oxoethyl)acetamide](/img/structure/B2799773.png)